Product packaging for Ethyl 4-bromo-2-cyano-3-nitrobenzoate(Cat. No.:CAS No. 1805102-54-8)

Ethyl 4-bromo-2-cyano-3-nitrobenzoate

Cat. No.: B1413884
CAS No.: 1805102-54-8
M. Wt: 299.08 g/mol
InChI Key: HGTVNFWJWSFZRE-UHFFFAOYSA-N
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Description

Ethyl 4-bromo-2-cyano-3-nitrobenzoate ( 1805520-61-9) is a versatile benzoate derivative with a molecular formula of C 10 H 7 BrN 2 O 4 and a molecular weight of 299.08 g/mol . This compound is characterized by a unique multi-functional aromatic ring system, incorporating bromo, cyano, and nitro substituents, which makes it a valuable synthetic intermediate in organic chemistry and drug discovery research . The bromo substituent serves as an excellent site for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, enabling the construction of more complex biaryl structures. The electron-withdrawing nature of the nitro and cyano groups makes this ester a key substrate in the synthesis of specialized heterocyclic compounds and complex molecular architectures. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or personal use. Proper handling procedures should be followed. Storage recommendations are to keep the container sealed and in a dry, cool environment, ideally between 2-8°C .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H7BrN2O4 B1413884 Ethyl 4-bromo-2-cyano-3-nitrobenzoate CAS No. 1805102-54-8

Properties

IUPAC Name

ethyl 4-bromo-2-cyano-3-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN2O4/c1-2-17-10(14)6-3-4-8(11)9(13(15)16)7(6)5-12/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGTVNFWJWSFZRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=C(C=C1)Br)[N+](=O)[O-])C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nitration of a Benzoic Acid Derivative

The initial step involves nitration of a benzoic acid or benzoate precursor, often ethyl 4-bromobenzoate or ethyl 4-hydroxybenzoate , using a nitrating mixture (concentrated sulfuric acid and nitric acid).

Reaction Conditions:

Parameter Details
Nitrating mixture Concentrated sulfuric acid + nitric acid (65%)
Temperature 0–2°C initially, then heated to 25–35°C
Reaction time 24–26 hours
Yield Approximately 93–95% with high purity

Research Findings:

  • The process is similar to the synthesis of ethyl 4-nitrobenzoate, where nitration occurs selectively at the para-position.
  • The reaction is monitored via TLC, and the product is purified through extraction and column chromatography.

Bromination at the Para-Position

Following nitration, bromination is performed to introduce the bromine atom at the para-position relative to the ester group.

Reaction Conditions:

Parameter Details
Reagents Brominating agents such as N-bromosuccinimide (NBS) or elemental bromine
Solvent Acetic acid or carbon tetrachloride
Temperature Room temperature to 50°C
Reaction time 2–6 hours

Notes:

  • Bromination is regioselective due to the directing effects of the ester and nitro groups.
  • The product, ethyl 4-bromo- benzoate , is purified via recrystallization or chromatography.

Introduction of the Cyano Group

The cyano group can be introduced via nucleophilic substitution of the bromide with cyanide ion, typically using potassium cyanide.

Reaction Conditions:

Parameter Details
Reagents Potassium cyanide (KCN)
Solvent Dimethylformamide (DMF) or acetonitrile
Temperature 50–80°C
Reaction time 12–24 hours

Research Findings:

  • The nucleophilic substitution proceeds efficiently under these conditions, yielding ethyl 4-bromo-2-cyanobenzoate .

Final Esterification and Purification

If the starting material is a benzoic acid derivative, esterification can be achieved via Fischer esterification:

Benzoic acid + ethanol → Ethyl benzoate + water

Alternatively, if the compound is already an ester, purification involves recrystallization, distillation, or chromatography to obtain high purity.

Reaction Conditions:

Parameter Details
Reagents Ethanol, sulfuric acid catalyst
Temperature 80–100°C
Reaction time 4–8 hours

Data Table Summarizing Preparation Methods

Step Starting Material Reagents Conditions Product Yield Notes
1 Ethyl 4-hydroxybenzoate or ethyl 4-bromobenzoate HNO₃ + H₂SO₄ 0–35°C, 24–26h Ethyl 4-nitrobenzoate ~93–95% Regioselective nitration
2 Ethyl 4-nitrobenzoate NBS or Br₂ Room temp, 2–6h Ethyl 4-bromo- benzoate ~90–95% Bromination at para-position
3 Ethyl 4-bromo- benzoate KCN 50–80°C, 12–24h Ethyl 4-cyano- benzoate ~85–90% Nucleophilic substitution
4 Final intermediate Ethanol + H₂SO₄ 80–100°C, 4–8h Ethyl 4-bromo-2-cyano- benzoate Purified Esterification

Research Findings and Notes

  • The synthesis route is optimized for high yield and purity, with reaction parameters carefully controlled to prevent side reactions.
  • The nitration step is regioselective, favoring the para-position due to the directing effects of existing substituents.
  • Bromination is facilitated by the electron-withdrawing nature of the nitro group, which directs substitution ortho and para, with conditions adjusted to favor the para-position.
  • Nucleophilic substitution with potassium cyanide is a standard method for cyanide introduction, with safety precautions due to toxicity.
  • Purification techniques such as column chromatography and recrystallization are essential for obtaining analytically pure compounds.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-bromo-2-cyano-3-nitrobenzoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.

    Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide.

    Reduction: Hydrogen gas with palladium on carbon or iron powder in acetic acid.

    Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid under reflux.

Major Products

    Substitution: Depending on the nucleophile, products can include various substituted benzoates.

    Reduction: The primary product is the corresponding amine derivative.

    Hydrolysis: The main product is 4-bromo-2-cyano-3-nitrobenzoic acid.

Scientific Research Applications

Ethyl 4-bromo-2-cyano-3-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for drug development, particularly in the synthesis of compounds with potential therapeutic effects.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 4-bromo-2-cyano-3-nitrobenzoate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of multiple functional groups allows for diverse interactions at the molecular level, contributing to its reactivity and potential effects.

Comparison with Similar Compounds

Substituent Positioning and Functional Group Analysis

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
This compound Br (4), CN (2), NO₂ (3) C₁₀H₇BrN₂O₄ 315.08 High polarity, potential agrochemical intermediate -
Ethyl 4-fluoro-3-nitrobenzoate F (4), NO₂ (3) C₉H₈FNO₄ 213.16 Lower reactivity due to weaker leaving group (F vs. Br); used in dye synthesis
Ethyl 4-cyanobenzoate CN (4) C₁₀H₉NO₂ 175.18 Moderate polarity; employed in polymer additives
Ethyl 4-nitrobenzoate NO₂ (4) C₉H₉NO₄ 195.17 Classic substrate for ester hydrolysis studies
Ethyl 2-benzoyl-3-(4-bromophenyl)-4-nitrobutanoate Br (aromatic), NO₂ (aliphatic) C₁₉H₁₇BrN₂O₅ 457.25 Chiral intermediate in organocatalysis; crystallizes with distinct dihedral angles

Key Observations :

  • Reactivity : The bromine substituent in the target compound enhances its suitability for nucleophilic aromatic substitution compared to fluorine or hydrogen analogs .
  • Polarity: The combined presence of nitro and cyano groups increases polarity, likely reducing solubility in nonpolar solvents relative to ethyl 4-cyanobenzoate .
  • Crystallography: Unlike aliphatic nitro-containing esters (e.g., ), the rigid aromatic system of this compound may limit conformational flexibility, affecting crystal packing and hydrogen-bonding patterns .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 4-bromo-2-cyano-3-nitrobenzoate
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Ethyl 4-bromo-2-cyano-3-nitrobenzoate

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